molecular formula C14H14N2O2 B1296210 N-(4-amino-2-methoxyphenyl)benzamide CAS No. 104478-97-9

N-(4-amino-2-methoxyphenyl)benzamide

Cat. No.: B1296210
CAS No.: 104478-97-9
M. Wt: 242.27 g/mol
InChI Key: CBJLTJSNVSPCNO-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzamide and features an amino group and a methoxy group attached to the phenyl ring

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The exact nature of these interactions and the resulting changes in the target molecules remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by N-(4-amino-2-methoxyphenyl)benzamide are currently unknown. Given the complexity of biological systems, it is likely that the compound affects multiple pathways, leading to a range of downstream effects

Pharmacokinetics

The compound’s bioavailability, or the extent and rate at which it reaches its site of action, is also unknown . These factors are crucial in determining the compound’s therapeutic potential and safety profile.

Result of Action

It is likely that the compound induces a range of effects at the molecular and cellular levels, potentially altering gene expression, protein function, or cellular signaling pathways

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and potential side effects. Understanding these influences is crucial for optimizing the compound’s use in therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-(4-amino-2-methoxyphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrogen bond acceptors and donors, such as O1 and N2, respectively . These interactions are crucial for its stability and function in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds with specific biomolecules, such as O1 and N2, plays a crucial role in its mechanism of action . These interactions can lead to changes in gene expression and other molecular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-amino-2-methoxyphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the reaction of 4-amino-2-methoxyaniline with benzoyl chloride or benzoic anhydride in the presence of a base such as pyridine . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-methoxyphenyl)benzamide
  • 4′-Methoxyanthranilanilide
  • 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide

Uniqueness

N-(4-amino-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJLTJSNVSPCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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